molecular formula C8H8F3NO2 B8323236 (6-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

(6-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

Cat. No.: B8323236
M. Wt: 207.15 g/mol
InChI Key: MQNMMPHFZLKZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H8F3NO2 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-3-1-2-6(4-13)12-7/h1-3,13H,4-5H2

InChI Key

MQNMMPHFZLKZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 6-(2,2,2-trifluoroethoxy)picolinate (0.40 g, 1.69 mmol, Step-2) in tetrahydrofuran (17 mL) is added slowly lithium aluminum hydride (0.096 g, 2.53 mmol) at 0° C. The resulting mixture is stirred at room temperature for 1 hour. The reaction mixture is carefully quenched with 25% aqueous ammonia solution at 0° C. Then the mixture is diluted with dichloromethane (50 mL) and celite is added to the mixture. After stirring at room temperature for 1 hour, the mixture is filtrated through a pad of celite, and the filtrate is concentrated in vacuo to give 0.32 g (92% yield) of the title compound as a white solid. This material is used for the next reaction (Step-4) without further purification.
Name
methyl 6-(2,2,2-trifluoroethoxy)picolinate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.